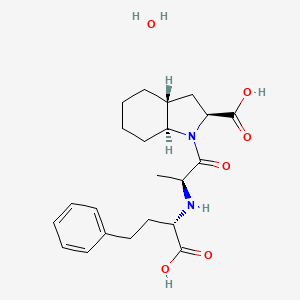![molecular formula C10H12O4 B562363 Methyl 3,4-Dimethoxy[7-13C]-benzoate CAS No. 1189921-34-3](/img/structure/B562363.png)
Methyl 3,4-Dimethoxy[7-13C]-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-Dimethoxy[7-13C]-benzoate: is a labeled organic compound used primarily in scientific research. The compound features a carbon-13 isotope at the 7th position, making it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques. The presence of methoxy groups at the 3rd and 4th positions enhances its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3,4-Dimethoxy[7-13C]-benzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The carbon-13 isotope is introduced through the use of labeled methanol or benzoic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3,4-Dimethoxy[7-13C]-benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: 3,4-Dimethoxy-5-nitrobenzoate.
Applications De Recherche Scientifique
Methyl 3,4-Dimethoxy[7-13C]-benzoate is extensively used in various fields of scientific research:
Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of labeled compounds for quality control and process optimization.
Mécanisme D'action
The mechanism by which Methyl 3,4-Dimethoxy[7-13C]-benzoate exerts its effects is primarily through its interaction with molecular targets in NMR studies. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to track the compound’s behavior and interactions at the molecular level. This helps in elucidating the structure, dynamics, and reactivity of various molecules .
Comparaison Avec Des Composés Similaires
Methyl 3,4-Dimethoxybenzoate: Lacks the carbon-13 isotope, making it less useful for NMR studies.
3,4-Dimethoxybenzoic Acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
3,4-Dimethoxybenzaldehyde: Features an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness: Methyl 3,4-Dimethoxy[7-13C]-benzoate is unique due to the presence of the carbon-13 isotope, which significantly enhances its utility in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for precise tracking and analysis of molecular interactions, making it invaluable in scientific research .
Propriétés
IUPAC Name |
methyl 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3/i10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGQPYZPEWAPBG-DETAZLGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13C](=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662100 |
Source


|
| Record name | Methyl 3,4-dimethoxy(alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189921-34-3 |
Source


|
| Record name | Methyl 3,4-dimethoxy(alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
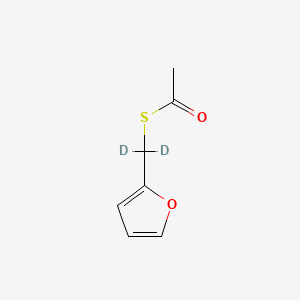
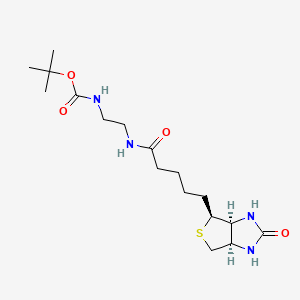


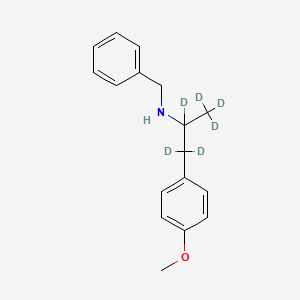

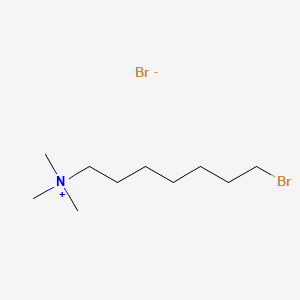


![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)
